molecular formula C20H22N2O3 B2424737 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941993-50-6

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2424737
CAS No.: 941993-50-6
M. Wt: 338.407
InChI Key: ZZZJLUFZIHNBRG-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methyl group, and a pyrrolidinone moiety attached to a benzamide core

Properties

IUPAC Name

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-8-5-4-7-16(18)20(24)21-15-11-10-14(2)17(13-15)22-12-6-9-19(22)23/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZJLUFZIHNBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Intermediates

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 2-Ethoxybenzoic acid (or its activated derivative, such as 2-ethoxybenzoyl chloride).
  • 4-Methyl-3-(2-oxopyrrοlidin-1-yl)aniline , the aromatic amine bearing a pyrrolidone moiety.

The convergent synthesis involves coupling these fragments via an amide bond, followed by purification and characterization.

Synthesis of 4-Methyl-3-(2-Oxopyrrolidin-1-yl)Aniline

Nitro Reduction and Cyclization

A common approach involves the reduction of 4-methyl-3-nitroaniline to 4-methyl-3-aminophenol, followed by cyclization with γ-butyrolactam under basic conditions. For example:

  • Step 1 : Catalytic hydrogenation of 4-methyl-3-nitroaniline using Pd/C in ethanol yields 4-methyl-3-aminophenol.
  • Step 2 : Reaction with γ-butyrolactam in the presence of K₂CO₃ in N-methyl-2-pyrrolidone (NMP) at 80°C forms the 2-oxopyrrolidin-1-yl group via nucleophilic ring-opening.
Direct Coupling Methods

Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to introduce the pyrrolidone moiety. For instance, treating 3-bromo-4-methylaniline with 2-pyrrolidone in the presence of a copper catalyst and ligand at 120°C achieves the desired substitution.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

Classical amide coupling using 2-ethoxybenzoyl chloride and 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline in a biphasic system (water/dichloromethane) with NaOH as a base achieves moderate yields (60–70%). However, this method often requires extensive purification due to hydrolysis byproducts.

Coupling Reagent-Mediated Synthesis

Modern protocols favor carbodiimide-based reagents:

  • EDCl/HOBt System : A mixture of 2-ethoxybenzoic acid (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) in DMF is stirred at 0°C for 30 minutes. The amine (1.0 equiv) is added, and the reaction proceeds at room temperature for 12 h, yielding 85–90% crude product.
  • HATU/DIPEA : For higher efficiency, HATU (1.1 equiv) and DIPEA (3.0 equiv) in THF at 25°C achieve >95% conversion within 2 h, as validated by HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Base Temperature (°C) Yield (%) Source
NMP K₂CO₃ 20 94.6
DMSO K₂CO₃ 20 94.3
Methanol NaOMe Reflux 78.7
THF DIPEA 25 95.0

Polar aprotic solvents (NMP, DMSO) enhance reaction rates due to improved solubility of intermediates, while elevated temperatures (>50°C) risk decomposition of the pyrrolidone ring.

Catalytic Asymmetric Synthesis

Though the target compound lacks chiral centers, patents describe methods for enantiomerically pure intermediates using chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution. For example, lipase-mediated kinetic resolution of racemic 4-methyl-3-aminophenol derivatives achieves >99% ee.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals with a melting point of 193–197°C. Alternative solvents include toluene and ethyl acetate, which improve phase separation during acidification (pH 4–5 with acetic acid).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 7.42 (d, J = 8.4 Hz, 1H, ArH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82–3.75 (m, 4H, pyrrolidone CH₂), 2.41 (s, 3H, CH₃), 2.08–2.01 (m, 2H, pyrrolidone CH₂).
  • HPLC : Retention time = 6.8 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for the amide coupling step, reducing reaction time from hours to minutes and minimizing byproduct formation. A tandem system with in-line HPLC monitoring ensures >99% purity.

Green Chemistry Metrics

  • E-factor : 8.2 (traditional batch) vs. 2.1 (flow system).
  • PMI (Process Mass Intensity) : 32 vs. 11 kg/kg product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)naphthalene-1-carboxamide
  • N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-ethoxybenzamide

Uniqueness

2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features a pyrrolidine ring, which is often associated with neuroactive properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of this compound includes several functional groups that contribute to its biological activity:

Component Description
Ethoxy groupEnhances solubility and bioavailability.
Pyrrolidine ringImparts neuroactive properties and stereochemistry.
Benzamide moietyCommon in pharmacologically active compounds.

The biological activity of this compound is believed to stem from its interaction with various biological macromolecules, including proteins and enzymes. The presence of the pyrrolidine ring may facilitate binding to receptors involved in neurotransmission, potentially influencing cognitive functions and neuroprotection.

Potential Mechanisms:

  • Receptor Modulation : Interactions with neurotransmitter receptors may modulate synaptic activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, affecting cell proliferation and survival.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Neuroprotection : Potential protective effects against neurodegenerative conditions.
  • Antiviral Activity : Similar benzamide derivatives have shown effectiveness against various viral strains, suggesting potential antiviral properties for this compound.

Case Studies

  • Neuroprotective Effects :
    • A study on pyrrolidine derivatives indicated that they could enhance cognitive function and offer protection against oxidative stress in neuronal cells. This suggests that this compound may also exhibit similar properties, warranting further investigation into its neuroprotective mechanisms.
  • Antiviral Activity :
    • Research on N-phenylbenzamide derivatives has demonstrated moderate antiviral activity against enteroviruses, with IC50 values indicating effective inhibition at low concentrations. This positions this compound as a candidate for further antiviral studies.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of related compounds:

Compound Activity IC50 (μM) Selectivity Index (SI)
Compound 1eAntiviral5.7 - 1251 - 110
Compound 3gAntiviral~1516 - 35
Compound I-8Kinase InhibitorNot specifiedModerate to High

These findings suggest that modifications in the structure can lead to significant variations in biological activity, emphasizing the need for detailed structure–activity relationship (SAR) studies.

Q & A

Basic: What are the common synthetic routes for 2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how are reaction conditions optimized?

Answer:
The compound is synthesized via multi-step reactions involving:

  • Nucleophilic substitution : Introduction of the ethoxy group using potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Amide coupling : Benzamide formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between 2-ethoxybenzoic acid and the aniline derivative .
  • Pyrrolidinone incorporation : Cyclization using reducing agents (e.g., NaBH₄) or catalytic hydrogenation .
    Optimization strategies :
    • Solvent choice (e.g., acetonitrile for improved solubility ).
    • Temperature control to minimize side reactions (e.g., <100°C to avoid pyrrolidinone decomposition ).
    • Real-time monitoring via TLC/HPLC to track intermediate purity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy at δ 1.3–1.5 ppm, pyrrolidinone carbonyl at ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₁H₂₃N₂O₃: 367.1651) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% for biological assays) .

Basic: How is this compound initially screened for biological activity in academic research?

Answer:

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., IC₅₀ determination in MCF-7 or HeLa cells) .
    • Antimicrobial : Broth microdilution to test MIC values against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to pyrrolidinone moieties .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Answer:

  • Variable control : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Structural analogs : Compare activity with derivatives lacking the pyrrolidinone group to isolate pharmacophores .
  • Meta-analysis : Cross-reference PubChem BioAssay data (AID 743255) to identify outliers .

Advanced: What methodologies optimize reaction yields in multi-step syntheses of this compound?

Answer:

  • Flow chemistry : Continuous flow reactors for scale-up (e.g., 80% yield improvement vs. batch synthesis ).
  • Catalytic systems : Palladium/copper catalysts for selective C–N coupling (e.g., 10 mol% CuI in DMSO at 120°C) .
  • Workup protocols : Liquid-liquid extraction with ethyl acetate/water to remove unreacted reagents .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups at the 4-methylphenyl position .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity for kinase targets .
  • Pharmacokinetic profiling : LogP determination (e.g., experimental value ~2.8) to correlate lipophilicity with activity .

Advanced: What experimental approaches assess the metabolic stability of this compound?

Answer:

  • In vitro microsomal assays : Incubate with rat/human liver microsomes and quantify parent compound via LC-MS/MS (t₁/₂ > 60 min suggests stability) .
  • CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4 inhibition assays) to evaluate drug-drug interaction risks .

Advanced: How does stereochemistry influence the bioactivity of this compound?

Answer:

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) to isolate enantiomers .
  • Enantiomer testing : Compare IC₅₀ values of (R)- and (S)-configurations in target assays .
  • X-ray crystallography : Resolve crystal structures to confirm absolute configuration .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Answer:

  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., methanol/water mixtures) for >50 g batches .
  • Exothermic reactions : Use jacketed reactors with temperature feedback control .
  • Safety protocols : Hazard analysis for pyrophoric reagents (e.g., NaH handling under nitrogen) .

Advanced: What strategies identify molecular targets of this compound in complex biological systems?

Answer:

  • Chemical proteomics : Pull-down assays with biotinylated probes to capture binding proteins .
  • Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) .
  • SPR biosensors : Measure real-time binding kinetics to immobilized targets (e.g., KD < 1 μM for EGFR) .

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